1,2-dimethyl-9H-carbazole
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Overview
Description
1,2-Dimethyl-9H-carbazole is a nitrogen-containing heterocyclic aromatic compound It is a derivative of carbazole, which is known for its versatile applications in various fields such as organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the alkylation of carbazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-1,2-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carbazole-1,2-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Nitrocarbazole, sulfonated carbazole derivatives.
Scientific Research Applications
1,2-Dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a fluorescent probe for studying biological systems due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Anticancer Activity: It can reactivate the P53 molecular signaling pathway, leading to the inhibition of cancer cell proliferation.
Antifungal Activity: It acts on the RAS-MAPK pathway, disrupting fungal cell growth.
Anti-inflammatory Activity: It inhibits the p38 mitogen-activated protein kinase signaling pathway, reducing inflammation.
Comparison with Similar Compounds
1,2-Dimethyl-9H-carbazole can be compared with other carbazole derivatives:
2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups at the 2 and 7 positions, leading to different electronic properties.
3,6-Dimethyl-9H-carbazole: Methyl groups at the 3 and 6 positions, affecting its reactivity and applications.
9-Ethylcarbazole: An ethyl group at the 9 position, used in different industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and pharmaceuticals .
Properties
CAS No. |
18992-67-1 |
---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,2-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-7-8-12-11-5-3-4-6-13(11)15-14(12)10(9)2/h3-8,15H,1-2H3 |
InChI Key |
BOCODUXWXDKEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3N2)C |
Origin of Product |
United States |
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